7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester

Vue d'ensemble

Description

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a pre-activated derivative used in the introduction of the 7-methoxycoumarin (Mca) fluorophore during Solid Phase Peptide Synthesis (SPPS) . The Mca group fluoresces at 405 nm when stimulated at 340 nm .

Synthesis Analysis

While specific synthesis methods for 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester were not found, it is known that the compound is a pre-activated derivative used in SPPS . This suggests that it may be synthesized from 7-Methoxycoumarin-4-acetic Acid through the addition of a succinimidyl ester group, a common method for activating carboxylic acids for peptide coupling.Molecular Structure Analysis

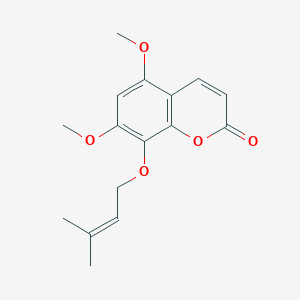

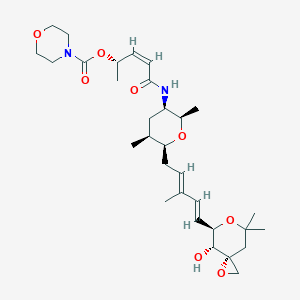

The molecular formula of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is C16H13NO7 . The compound contains a 7-methoxycoumarin moiety, an acetic acid moiety, and a succinimidyl ester group .Chemical Reactions Analysis

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is used in the introduction of the Mca fluorophore during SPPS . The Mca group fluoresces at 405 nm when stimulated at 340 nm . It is commonly paired with a dinitrophenyl (DNP) group, which acts as a quenching group .Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is 331.28 . It appears as a white solid . It is soluble in chloroform and DMSO .Applications De Recherche Scientifique

Fluorescent Label for Peptides

This compound is used as a fluorescent label for peptides . It is used to attach a fluorescent tag to peptides, which allows researchers to track the movement and interaction of the peptide in various biological systems.

Fluorophore Introduction Agent

The compound serves as an Mca fluorophore introduction agent . This means it can introduce a fluorescent group (Mca) into other molecules, making them detectable under fluorescence microscopy or spectroscopy.

FRET Peptide Substrates Development

7-Methoxycoumarin-4-acetic acid (MCA) is widely used for developing FRET peptide substrates for analyzing protease activities . It is commonly paired with the dinitrophenyl (DNP) group.

HPLC Derivatization by Fluorescence Detection

It is also used for HPLC derivatization by fluorescence detection . This involves using the compound to label other molecules, which can then be detected and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Preparation of LysB29 Selectively Labeled Fluorescent Derivatives of Human Insulin

The compound has been used as a fluorescent probe in the preparation of two novel LysB29 selectively labeled fluorescent derivatives of human insulin .

Preparation of Cell-Penetrating Peptide Transportan 10 (tp10)

It has been used in the preparation of cell-penetrating peptide transportan 10 (tp10) . This involves using the compound to label tp10, allowing researchers to track its movement and interactions within cells.

Mécanisme D'action

Target of Action

The primary target of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester (also known as 7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester) are proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a fluorogenic substrate used for analyzing protease activities . It is commonly paired with a dinitrophenyl (DNP) group . The compound selectively reacts with aliphatic amines . When the protease cleaves the peptide bond, the fluorescence of the compound is significantly enhanced, allowing the protease activity to be monitored .

Biochemical Pathways

The compound is widely used for developing FRET peptide substrates . FRET (Fluorescence Resonance Energy Transfer) is a mechanism describing energy transfer between two light-sensitive molecules. The energy transfer can take place if the emission spectrum of the donor molecule overlaps with the absorption spectrum of the acceptor. This technique is often used to study interaction between proteins .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is the generation of a fluorescent signal that can be detected and quantified . This allows researchers to monitor the activity of proteases in real-time, providing valuable insights into the role of these enzymes in various biological processes .

Action Environment

The compound is sensitive to light and should be stored at temperatures below -15 degrees Celsius . These environmental factors can influence the compound’s action, efficacy, and stability. It is also important to note that the compound’s reactivity with aliphatic amines suggests that the presence of these groups in the environment could potentially influence its activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYCKCNAJSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361502 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | |

CAS RN |

359436-89-8 | |

| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)